Methyl 5-hydroxypyrimidine-2-carboxylate
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Overview
Description
Methyl 5-hydroxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.13 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxypyrimidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5-hydroxypyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by passing reactants through a reactor under controlled conditions, improving efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-oxo-pyrimidine-2-carboxylate.
Reduction: Formation of 5-hydroxy-2-pyrimidinecarboxaldehyde.
Substitution: Formation of 5-halogenated pyrimidine-2-carboxylate derivatives.
Scientific Research Applications
Methyl 5-hydroxypyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-hydroxypyrimidine-2-carboxylate can be compared with other similar compounds such as:
- Methyl 5-hydroxy-4-pyrimidinecarboxylate
- Methyl 5-hydroxy-6-pyrimidinecarboxylate
- Methyl 5-hydroxy-3-pyrimidinecarboxylate
These compounds share a similar pyrimidine core but differ in the position of the hydroxyl and carboxylate groups, which can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 5-hydroxypyrimidine-2-carboxylate (CAS Number: 1415574-30-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
This compound can be synthesized through various methods, including:
- Conventional Synthesis : The compound is typically produced by reacting 5-hydroxypyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid under reflux conditions. This method ensures a complete reaction by condensing vapors back into the liquid phase.
- Industrial Production : In industrial settings, continuous flow synthesis is employed to enhance efficiency and yield by maintaining controlled reaction conditions.
Antimicrobial and Antiviral Properties
This compound has been studied for its antimicrobial and antiviral properties. Research indicates that it exhibits significant activity against various pathogens. For example, it has shown potential in inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 and BV2 cells, with IC50 values of approximately 115.67 μM and 118.80 μM, respectively . This suggests a role in modulating inflammatory responses.
The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors. Evidence suggests that it may interact with inflammatory pathways, potentially leading to decreased production of pro-inflammatory cytokines such as IL-1, IL-2, and TNFα . This mechanism aligns with its observed effects in reducing inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Methyl 5-hydroxy-4-pyrimidinecarboxylate | Hydroxyl group at position 4 | Moderate antimicrobial activity |
Methyl 5-hydroxy-6-pyrimidinecarboxylate | Hydroxyl group at position 6 | Limited data on biological activity |
Methyl 5-hydroxy-3-pyrimidinecarboxylate | Hydroxyl group at position 3 | Antiviral properties noted |
The specific substitution pattern in this compound imparts distinct chemical and biological properties compared to its analogs.
Case Studies and Research Findings
- In Vitro Studies : Various studies have investigated the compound's effectiveness against tumor cell lines. For instance, research on related pyrimidine derivatives has shown promising results in inhibiting growth in human T-cell acute lymphoblastoid leukemia cells (CCRF-HSB-2) and oral epidermoid carcinoma cells (KB) .
- Inflammatory Response Modulation : A study highlighted the compound's role in inhibiting NO production, indicating its potential as an anti-inflammatory agent. The lack of cytotoxic effects at varying concentrations further supports its therapeutic viability .
- Drug Development Potential : this compound is being explored for its utility in drug development due to its ability to modify biological activity through bioisosterism—similar to how fluorinated compounds enhance the efficacy of antitumor agents like 5-fluorouracil .
Properties
IUPAC Name |
methyl 5-hydroxypyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDJOOHPCJDAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415574-30-9 |
Source
|
Record name | methyl 5-hydroxypyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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